Cas no 2680903-12-0 (benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate)

Benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate is a specialized carbamate derivative featuring a bromo-fluorophenyl substituent and a cyclopropyl moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural framework, which serves as a versatile intermediate for the development of bioactive molecules. The presence of both bromine and fluorine atoms enhances its reactivity in cross-coupling reactions, while the cyclopropyl group contributes to steric and electronic modulation. Its stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the synthesis of targeted small-molecule inhibitors or probes. Proper handling and storage under inert conditions are recommended to maintain integrity.
benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate structure
2680903-12-0 structure
Product name:benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate
CAS No:2680903-12-0
MF:C17H15BrFNO2
MW:364.208907365799
CID:5627944
PubChem ID:165933359

benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28300199
    • 2680903-12-0
    • benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
    • benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate
    • Inchi: 1S/C17H15BrFNO2/c18-13-7-4-8-14(19)15(13)17(9-10-17)20-16(21)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21)
    • InChI Key: CALDNIOHWKURHT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C1(CC1)NC(=O)OCC1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 363.02702g/mol
  • Monoisotopic Mass: 363.02702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 4.1

benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28300199-0.1g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
0.1g
$1081.0 2025-03-19
Enamine
EN300-28300199-0.25g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
0.25g
$1131.0 2025-03-19
Enamine
EN300-28300199-1.0g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
1.0g
$1229.0 2025-03-19
Enamine
EN300-28300199-10.0g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
10.0g
$5283.0 2025-03-19
Enamine
EN300-28300199-10g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0
10g
$5283.0 2023-09-07
Enamine
EN300-28300199-5.0g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
5.0g
$3562.0 2025-03-19
Enamine
EN300-28300199-2.5g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
2.5g
$2408.0 2025-03-19
Enamine
EN300-28300199-0.5g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
0.5g
$1180.0 2025-03-19
Enamine
EN300-28300199-0.05g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0 95.0%
0.05g
$1032.0 2025-03-19
Enamine
EN300-28300199-5g
benzyl N-[1-(2-bromo-6-fluorophenyl)cyclopropyl]carbamate
2680903-12-0
5g
$3562.0 2023-09-07

Additional information on benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate

Benzyl N-1-(2-Bromo-6-Fluorophenyl)Cyclopropylcarbamate: A Comprehensive Overview

Benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate (CAS No. 2680903-12-0) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a benzyl group, a cyclopropylcarbamate moiety, and a halogenated aromatic ring. The presence of bromo and fluoro substituents on the aromatic ring imparts distinct electronic and steric properties, making this compound a valuable building block in modern organic synthesis.

The synthesis of benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate involves a series of precise reactions, including nucleophilic substitutions, carbonyl chemistry, and catalytic coupling processes. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric purity, which is crucial for its application in chiral drug discovery. Researchers have demonstrated that this compound can serve as a versatile intermediate for the development of novel antiviral agents, insecticides, and polymer additives.

One of the most intriguing aspects of benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate is its reactivity under various chemical conditions. Studies have shown that the cyclopropyl ring exhibits exceptional strain-induced reactivity, making it an ideal substrate for ring-opening reactions. These reactions can lead to the formation of diverse products, including biaryl compounds, heterocyclic structures, and functionalized polymers. The integration of this compound into polymer systems has been explored for its potential to enhance mechanical properties and thermal stability, opening new avenues in materials science.

From a pharmacological perspective, benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate has shown promise as a lead compound in drug discovery programs targeting enzyme inhibitors and receptor modulators. Its ability to modulate key biological pathways has been validated in recent in vitro studies, where it demonstrated selective activity against specific kinase enzymes. This highlights its potential as a scaffold for developing next-generation therapeutics with improved efficacy and reduced side effects.

The environmental impact of this compound has also been a focus of recent research. Studies indicate that while benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate exhibits moderate persistence in aquatic environments, its degradation products are not toxic to aquatic organisms at environmentally relevant concentrations. This aligns with current sustainability trends in chemical manufacturing, emphasizing the importance of eco-friendly synthesis and application strategies.

In conclusion, benzyl N-1-(2-bromo-6-fluorophenyl)cyclopropylcarbamate (CAS No. 2680903-12-0) stands out as a multifaceted compound with applications spanning multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological evaluations, position it as a key player in the development of innovative solutions across industries. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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